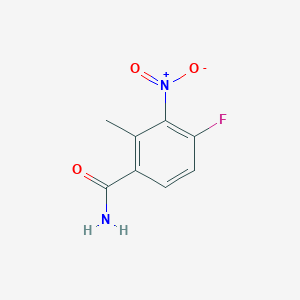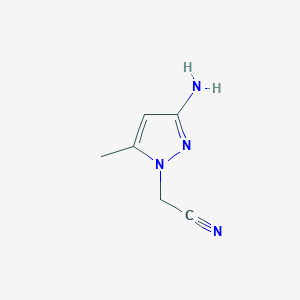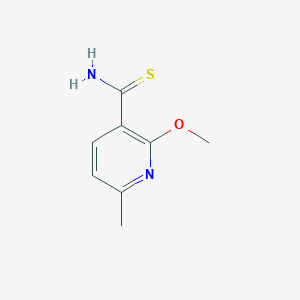
2-Methoxy-6-methylpyridine-3-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-methylpyridine-3-carbothioamide is a chemical compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties that make it valuable in various scientific applications .
Vorbereitungsmethoden
The synthesis of 2-Methoxy-6-methylpyridine-3-carbothioamide typically involves the reaction of 2-methoxy-6-methylpyridine with a suitable thiocarbonyl reagent. One common method includes the use of thiosemicarbazide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired carbothioamide product . The reaction conditions often require a controlled temperature and pH to ensure the formation of the correct product.
Analyse Chemischer Reaktionen
2-Methoxy-6-methylpyridine-3-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine group.
Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-methylpyridine-3-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not used directly as a therapeutic agent, it serves as a precursor in the synthesis of potential pharmaceutical compounds.
Industry: Its unique structural properties make it valuable in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Methoxy-6-methylpyridine-3-carbothioamide involves its interaction with specific molecular targets. The methoxy and carbothioamide groups within the structure can interact with biological targets, leading to various effects. For example, the compound can act as an inhibitor or activator of certain enzymes, depending on the context. The exact pathways involved are still under investigation, but its ability to form hydrogen bonds and other interactions with biological molecules is crucial to its activity.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-6-methylpyridine-3-carbothioamide can be compared with other similar compounds, such as:
6-Methoxypyridine-3-carbothioamide: This compound has a similar structure but lacks the methyl group at the 6-position.
2-Methoxypyridine-3-carbothioamide: This compound lacks the methyl group at the 6-position and has slightly different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research contexts .
Eigenschaften
Molekularformel |
C8H10N2OS |
|---|---|
Molekulargewicht |
182.25 g/mol |
IUPAC-Name |
2-methoxy-6-methylpyridine-3-carbothioamide |
InChI |
InChI=1S/C8H10N2OS/c1-5-3-4-6(7(9)12)8(10-5)11-2/h3-4H,1-2H3,(H2,9,12) |
InChI-Schlüssel |
TXVCNXZQMLBMQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)C(=S)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azabicyclo[3.1.0]hexan-1-amine](/img/structure/B13154191.png)

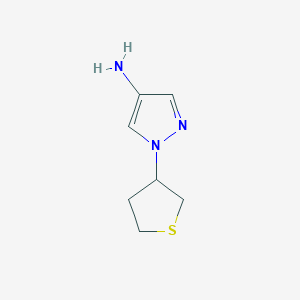
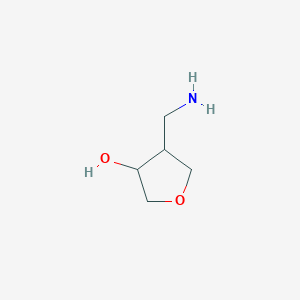
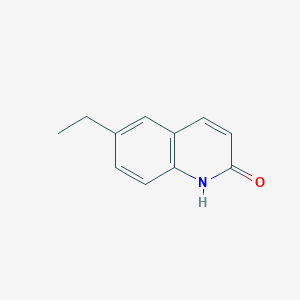

![9-(3-(Naphthalen-1-yl)phenyl)-10-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)anthracene](/img/structure/B13154215.png)
![Thieno[3,2-b]pyridine-6-thiol](/img/structure/B13154217.png)

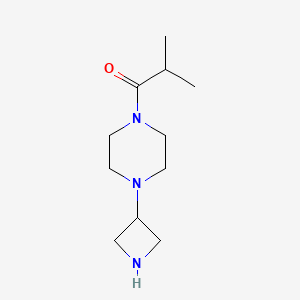
![5-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13154236.png)
